(3,5-dichlorophenyl)methanamine Hydrochloride
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Overview
Description
(3,5-dichlorophenyl)methanamine Hydrochloride is a chemical compound with the molecular formula C7H8Cl2N·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methanamine Hydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
(3,5-dichlorophenyl)methanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3,5-dichlorophenyl)methanamine Hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis for the preparation of various compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,5-dichlorophenyl)methanamine Hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. It can also interact with proteins and other biomolecules, altering their structure and function. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- (3,5-dichlorophenyl)ethanamine Hydrochloride
- (3,5-dichlorophenyl)propanamine Hydrochloride
- (3,5-dichlorophenyl)butanamine Hydrochloride
Uniqueness
(3,5-dichlorophenyl)methanamine Hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
(3,5-dichlorophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSHGAUIABDDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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